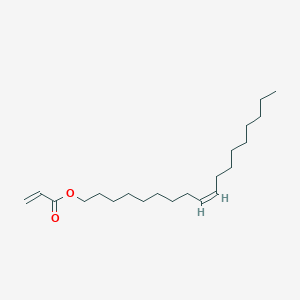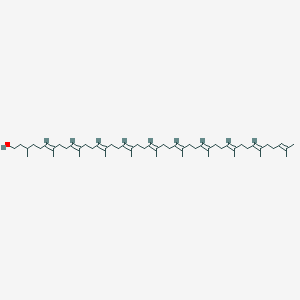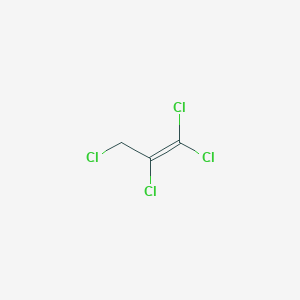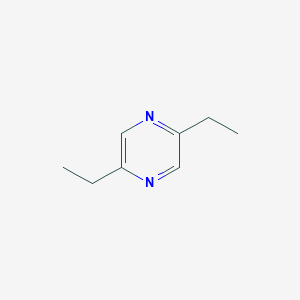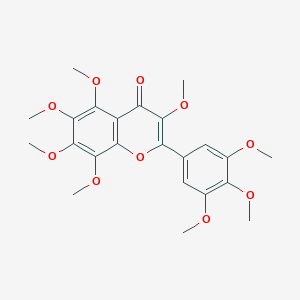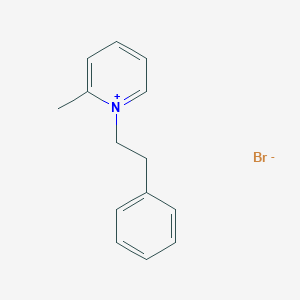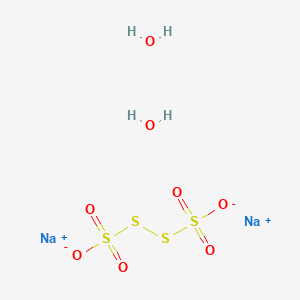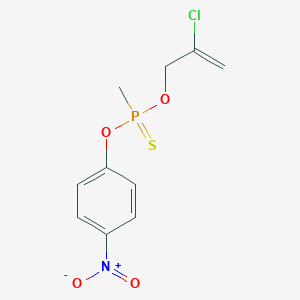
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester, also known as methyl parathion, is an organophosphorus insecticide widely used in agriculture to control pests. Its chemical formula is C8H10ClNO5PS, and it is a white crystalline solid with a melting point of 67-68°C. Methyl parathion is a highly toxic compound that can cause serious health problems if ingested or inhaled. Therefore, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Methyl parathion acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
生化学的および生理学的効果
Methyl parathion can have harmful effects on humans and animals if ingested or inhaled. It can cause symptoms such as nausea, vomiting, diarrhea, headache, dizziness, and respiratory distress. Long-term exposure can lead to neurological damage, cancer, and reproductive disorders. Therefore, it is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines.
実験室実験の利点と制限
Methyl parathion is a widely used insecticide in agriculture and is readily available for research purposes. It has been used as a model compound to study the effects of organophosphorus insecticides on non-target organisms. However, its high toxicity and potential health risks limit its use in laboratory experiments, and safer alternatives should be considered.
将来の方向性
Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion. This could include the development of new insecticides that target specific pests while minimizing harm to non-target organisms. Additionally, research could explore the use of biological control methods such as natural enemies and pheromone traps to reduce the reliance on chemical insecticides. Finally, research could investigate the potential of integrated pest management strategies that combine different control methods to achieve sustainable pest control.
In conclusion, Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion is a highly toxic insecticide that has been widely used in agriculture to control pests. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. It is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines to minimize health risks to humans and animals. Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion and exploring sustainable pest control methods.
合成法
Methyl parathion can be synthesized by reacting O-ethyl O-(4-nitrophenyl) phosphorothioate with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an S-alkylation mechanism, where the thiolate anion attacks the alkyl halide to form a new carbon-sulfur bond.
科学的研究の応用
Methyl parathion has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests such as aphids, mites, and thrips. However, its use has also been associated with environmental contamination and health risks to humans and animals. Therefore, research has focused on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion.
特性
CAS番号 |
14667-53-9 |
|---|---|
製品名 |
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester |
分子式 |
C10H11ClNO4PS |
分子量 |
307.69 g/mol |
IUPAC名 |
2-chloroprop-2-enoxy-methyl-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11ClNO4PS/c1-8(11)7-15-17(2,18)16-10-5-3-9(4-6-10)12(13)14/h3-6H,1,7H2,2H3 |
InChIキー |
RXANTKIKQXIXAB-UHFFFAOYSA-N |
SMILES |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



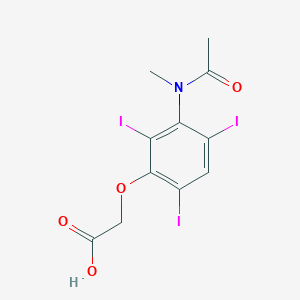



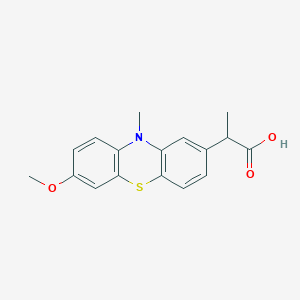
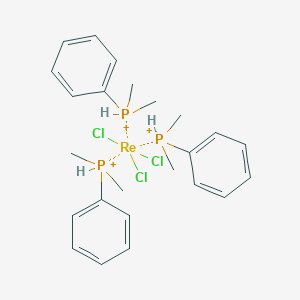
![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
